1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine
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Overview
Description
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine is a chemical compound with the molecular formula C15H19N3O3S and a molecular weight of 321.39 g/mol . This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a 3,5-dimethyl-4-isoxazolyl moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts.
Piperazine Substitution: Finally, the sulfonylated isoxazole is reacted with 4-phenylpiperazine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The isoxazole moiety is known to interact with various enzymes and receptors, modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine can be compared with other similar compounds, such as:
- 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-methylpiperazine
- 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-ethylpiperazine
- 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-isopropylpiperazine
These compounds share the same core structure but differ in the substituents on the piperazine ring. The unique combination of the phenyl group and the sulfonyl-isoxazole moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-phenylpiperazin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-15(13(2)21-16-12)22(19,20)18-10-8-17(9-11-18)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXZFLNEJXWIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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